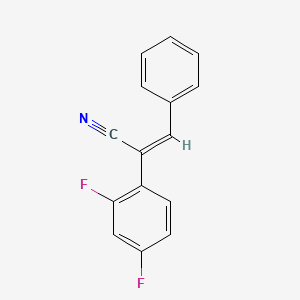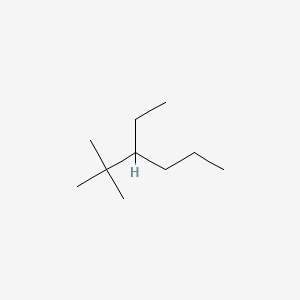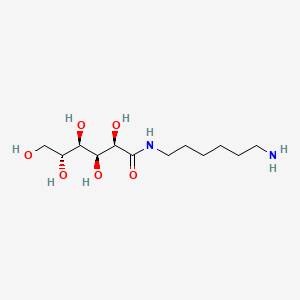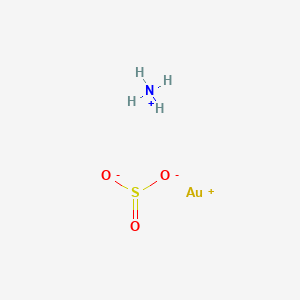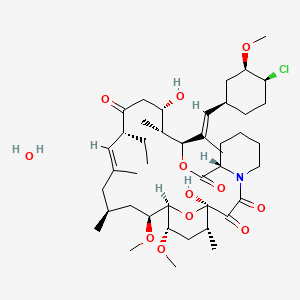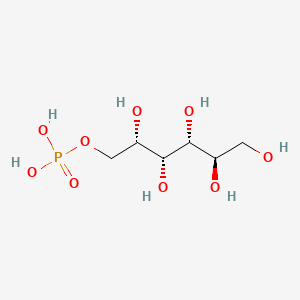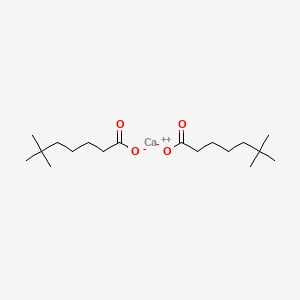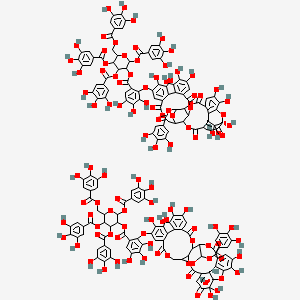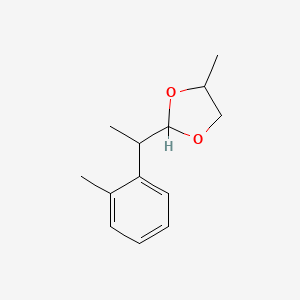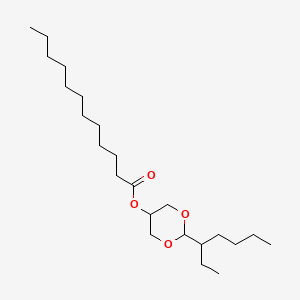
2-(1-Ethylpentyl)-1,3-dioxan-5-yl laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethylpentyl)-1,3-dioxan-5-yl laurate is an organic compound with the molecular formula C23H44O4 It is a derivative of lauric acid, featuring a dioxane ring substituted with an ethylpentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpentyl)-1,3-dioxan-5-yl laurate typically involves the esterification of lauric acid with 2-(1-ethylpentyl)-1,3-dioxane. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the formation of the ester bond, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethylpentyl)-1,3-dioxan-5-yl laurate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dioxane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Lauric acid derivatives or ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxane derivatives.
Applications De Recherche Scientifique
2-(1-Ethylpentyl)-1,3-dioxan-5-yl laurate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with active pharmaceutical ingredients.
Industry: Utilized in the formulation of specialty chemicals, such as surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-(1-Ethylpentyl)-1,3-dioxan-5-yl laurate involves its interaction with molecular targets through its ester and dioxane functional groups. The compound can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and stability. In biological systems, it may interact with cell membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Ethylpentyl)-1,3-dioxane: A precursor in the synthesis of 2-(1-Ethylpentyl)-1,3-dioxan-5-yl laurate.
Lauric Acid: The parent compound from which the laurate ester is derived.
2-(1-Ethylpentyl)-1,3-dioxolan-4-yl methyl laurate: A structurally similar compound with a dioxolane ring instead of a dioxane ring.
Uniqueness
This compound is unique due to its specific combination of a dioxane ring and laurate ester, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
97552-68-6 |
|---|---|
Formule moléculaire |
C23H44O4 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
(2-heptan-3-yl-1,3-dioxan-5-yl) dodecanoate |
InChI |
InChI=1S/C23H44O4/c1-4-7-9-10-11-12-13-14-15-17-22(24)27-21-18-25-23(26-19-21)20(6-3)16-8-5-2/h20-21,23H,4-19H2,1-3H3 |
Clé InChI |
IKKWBFMGTZBQTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OC1COC(OC1)C(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


